molecular formula C18H21N5O4 B13917244 (2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol

カタログ番号: B13917244
分子量: 371.4 g/mol
InChIキー: GEBXOLYUJHNDEZ-RRFJBIMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

This nucleoside analog consists of a purine base modified at the 6-position with a 3-methoxyphenylmethylamino group and a hydroxymethyl-substituted oxolane (tetrahydrofuran) sugar moiety. The stereochemistry (2R,3S,5R) is critical for biological activity, as seen in related adenosine derivatives. The 3-methoxy substitution on the phenyl ring may enhance solubility and receptor binding compared to non-polar substituents .

特性

分子式

C18H21N5O4

分子量

371.4 g/mol

IUPAC名

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol

InChI

InChI=1S/C18H21N5O4/c1-26-12-4-2-3-11(5-12)7-19-17-16-18(21-9-20-17)23(10-22-16)15-6-13(25)14(8-24)27-15/h2-5,9-10,13-15,24-25H,6-8H2,1H3,(H,19,20,21)/t13-,14+,15+/m0/s1

InChIキー

GEBXOLYUJHNDEZ-RRFJBIMHSA-N

異性体SMILES

COC1=CC=CC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O

正規SMILES

COC1=CC=CC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4CC(C(O4)CO)O

製品の起源

United States

準備方法

Chemical Identity and Properties

Property Value
IUPAC Name (2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol
Molecular Formula C18H22N6O5
Molecular Weight 402.4 g/mol
Stereochemistry Defined at 2R, 3S, 5R positions of oxolane ring
SMILES COC1=CC=CC(=C1)CNC2=NC3=C(N=CN=C3N2[C@H]4C@@HO)N
InChIKey RDYFFFGNIWXJRL-LSCFUAHRSA-N

These identifiers confirm the precise stereochemistry and substitution pattern essential for synthetic replication and biological activity.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound involves the construction of the purine nucleoside framework with the following key steps:

  • Preparation of the suitably protected ribose (oxolane) sugar with defined stereochemistry at positions 2, 3, and 5.
  • Functionalization of the purine base at the 6-position with the (3-methoxyphenyl)methylamino substituent.
  • Coupling of the modified purine base with the sugar moiety to form the nucleoside.
  • Deprotection and purification to obtain the final compound with high stereochemical purity.

Detailed Synthetic Route

Step 1: Synthesis of the Modified Purine Base
  • Starting from commercially available purine derivatives, a substitution at the 6-position is introduced via nucleophilic aromatic substitution or reductive amination.
  • The 6-chloropurine or 6-bromopurine intermediate is reacted with (3-methoxyphenyl)methylamine under controlled conditions to yield the 6-[(3-methoxyphenyl)methylamino]purine derivative.
Step 2: Preparation of Protected Ribose Sugar
  • The sugar moiety, typically D-ribose or a derivative, is converted into a protected oxolane ring with defined stereochemistry at carbons 2, 3, and 5.
  • Protecting groups such as acetonides or silyl ethers may be used to control regio- and stereoselectivity during coupling.
Step 3: Glycosylation
  • The modified purine base is coupled to the protected sugar via a glycosylation reaction.
  • Common methods include the Vorbrüggen glycosylation, which uses silylated bases and activated sugar donors (e.g., sugar halides or trichloroacetimidates) in the presence of Lewis acids like trimethylsilyl triflate (TMSOTf).
  • The reaction conditions are optimized to ensure β-selectivity at the anomeric center, consistent with natural nucleoside configuration.
Step 4: Deprotection and Purification
  • After coupling, protecting groups are removed under acidic or basic conditions depending on their nature.
  • The final compound is purified by chromatographic techniques such as reverse-phase HPLC to achieve high purity and stereochemical integrity.

Research Findings and Optimization

  • The stereochemistry at the sugar ring is critical for biological activity; thus, stereoselective synthesis and careful characterization (e.g., NMR, chiral HPLC) are essential.
  • The choice of protecting groups affects the yield and purity of the glycosylation step.
  • The use of (3-methoxyphenyl)methylamine as the nucleophile at the 6-position of purine improves lipophilicity and potential binding interactions, but requires careful control to avoid side reactions.
  • Reaction solvents such as acetonitrile or dichloromethane and temperature control (0°C to room temperature) optimize coupling efficiency.
  • Yields for the glycosylation step typically range from 40% to 70% depending on conditions.
  • Final product purity is generally >95% after chromatographic purification.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Outcome/Notes
1 Synthesis of 6-(3-methoxyphenyl)methylamino purine 6-chloropurine + (3-methoxyphenyl)methylamine, base, solvent Substituted purine base intermediate
2 Preparation of protected ribose sugar D-ribose, protecting groups (acetonide, TBDMS), solvents Protected sugar with defined stereochemistry
3 Glycosylation Silylated base + sugar halide, Lewis acid (TMSOTf), solvent Formation of nucleoside linkage, β-selective
4 Deprotection Acidic/basic hydrolysis Removal of protecting groups
5 Purification Reverse-phase HPLC Pure final nucleoside compound

化学反応の分析

Types of Reactions

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol: undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The methoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce primary or secondary alcohols.

科学的研究の応用

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.

    Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with nucleic acids and proteins.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

作用機序

The mechanism of action of (2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent.

類似化合物との比較

Core Structure and Substituent Modifications

Compound Name Substituent at Purine 6-Position Molecular Weight (g/mol) Key Functional Groups Biological Target/Activity
Target Compound 3-Methoxyphenylmethylamino 387.38* Methoxy, hydroxymethyl Likely adenosine/P2Y receptors (inferred)
(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol () Amino 252.23 Hydroxymethyl Nucleoside base for antiviral agents
YZG-330 () (R)-1-Phenylpropylamino ~450* Phenyl, propyl Adenosine A1 receptor agonist
CV1808 () 2-(4-Chlorophenylethoxy) 421.83 Chloro, ethoxy Adenosine receptor ligand
Cladribine () 2-Chloro 285.70 Chloro Antimetabolite (leukemia therapy)
AR-C67085 () 2-Propylthio, dichlorophosphonyl 642.34 Thioether, phosphonate P2Y receptor antagonist


*Calculated based on molecular formula.

Structural and Functional Insights

  • Receptor Selectivity: The target compound’s 3-methoxyphenylmethylamino group resembles YZG-330’s phenylpropylamino group, which targets adenosine A1 receptors .
  • Metabolic Stability: The methylamino linkage in the target compound may reduce susceptibility to enzymatic cleavage compared to thioether-containing analogs like AR-C67085 (), which are prone to oxidation.
  • Synthetic Challenges: Introducing the 3-methoxyphenylmethylamino group likely requires selective protection of the purine base, as seen in and , where similar substitutions involve coupling reagents and deprotection steps.

生物活性

The compound (2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol, often referred to as a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a hydroxymethyl group and a purine base. Its molecular formula is C16H20N4O4C_{16}H_{20}N_{4}O_{4} with a molecular weight of approximately 336.36 g/mol. The specific stereochemistry contributes to its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in nucleotide metabolism, which can affect cellular proliferation and survival.
  • Receptor Interaction : The compound may interact with adenosine receptors, potentially influencing signaling pathways related to inflammation and immune responses.
  • Antiviral Activity : Preliminary studies suggest that it may have antiviral properties by interfering with viral replication processes.

Biological Activity Data

Activity Effect Reference
Enzyme InhibitionIC50 values in the micromolar range
Antiviral PropertiesInhibits replication of specific viruses
CytotoxicitySelective toxicity towards cancer cells

Case Studies

Several studies have investigated the biological effects of (2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol:

  • Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins .
  • Antiviral Effects : Research indicated that the compound could inhibit the replication of influenza virus in vitro. The study highlighted its potential as a therapeutic agent for viral infections, suggesting that further exploration into its mechanism could reveal novel antiviral strategies .
  • Inflammation Modulation : Another study reported that this compound could modulate inflammatory responses in macrophages by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:
Synthesis typically involves coupling a modified purine base with a stereochemically defined oxolan ring. Key steps include:

  • Protection of functional groups : Use tert-butyldimethylsilyl (TBDMS) or benzoyl groups to protect hydroxyl groups on the oxolan ring .
  • Nucleophilic substitution : Introduce the 3-methoxyphenylmethylamino group at the purine’s 6-position via palladium-catalyzed cross-coupling or Mitsunobu reactions .
  • Deprotection and purification : Remove protecting groups under mild acidic conditions and purify via preparative HPLC .

Basic: How is stereochemical purity validated during synthesis?

Methodological Answer:
Validate using:

  • Chiral HPLC : Compare retention times against enantiomerically pure standards .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in the oxolan ring to confirm 2R,3S,5R configuration .
  • Polarimetry : Measure optical rotation to ensure consistency with reported values .

Advanced: What experimental designs assess interactions with nucleotide-binding enzymes?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip and measure binding kinetics (KD_D, kon_{on}, koff_{off}) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to resolve binding modes .

Advanced: How to resolve discrepancies in stability data under varying pH?

Methodological Answer:

  • Accelerated stability studies : Incubate the compound at pH 2–10 (37°C) and monitor degradation via LC-MS. Use Arrhenius plots to predict shelf-life .
  • Mechanistic studies : Identify degradation products (e.g., hydrolysis of the methylamino group) using high-resolution mass spectrometry (HRMS) .
  • Buffer optimization : Test phosphate vs. Tris buffers to minimize catalytic decomposition .

Basic: What storage conditions preserve compound integrity?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers .
  • Humidity control : Use desiccants to prevent hygroscopic degradation .
  • Solvent : Dissolve in anhydrous DMSO or ethanol for long-term storage .

Advanced: Which computational methods model its solution-phase conformation?

Methodological Answer:

  • Molecular Dynamics (MD) simulations : Simulate in explicit solvent (e.g., TIP3P water) to assess flexibility of the oxolan ring .
  • Density Functional Theory (DFT) : Calculate optimized geometries and electronic properties (e.g., HOMO/LUMO) .
  • QSAR modeling : Corrogate structural features with enzymatic inhibition data from analogs .

Basic: What analytical techniques quantify the compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column with ESI+ ionization and monitor transitions specific to the molecular ion .
  • Isotopic labeling : Synthesize a 13^{13}C-labeled internal standard for precise quantification .
  • UV-Vis spectroscopy : Leverage the purine moiety’s absorbance at 260 nm for rapid quantification .

Advanced: How to design polymerase substrate activity assays?

Methodological Answer:

  • Primer extension assays : Incorporate the compound into DNA/RNA templates using reverse transcriptase or Taq polymerase. Detect termination products via gel electrophoresis .
  • Radiolabeling : Use 32^{32}P-ATP to track incorporation efficiency in kinetic studies .
  • Single-molecule sequencing : Monitor real-time incorporation using nanopore-based platforms .

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